N6,N6-Dimethyl-xylo-adenosine
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Overview
Description
N6,N6-Dimethyl-xylo-adenosine is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom at the sixth position of the adenine ring, and a xylo configuration of the sugar moiety. Adenosine analogs, including this compound, are known for their potential as smooth muscle vasodilators and inhibitors of cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6,N6-Dimethyl-xylo-adenosine typically involves the methylation of adenosine derivatives. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N6,N6-Dimethyl-xylo-adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups on the adenine ring or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
N6,N6-Dimethyl-xylo-adenosine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential as a vasodilator and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
N6,N6-Dimethyl-xylo-adenosine exerts its effects by mimicking the structure of adenosine and interacting with adenosine receptors. This interaction can lead to the activation or inhibition of various signaling pathways, depending on the receptor subtype. The compound’s vasodilatory effects are primarily mediated through the activation of adenosine A2A receptors, which leads to the relaxation of smooth muscle cells. Its anticancer properties are attributed to the inhibition of cellular proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6,N6-Dimethyl-xylo-adenosine is unique due to its specific methylation pattern and xylo configuration, which confer distinct biological properties. Compared to other adenosine analogs, it has shown promising results as a vasodilator and anticancer agent, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H17N5O4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9?,12-/m1/s1 |
InChI Key |
WVGPGNPCZPYCLK-QMZDVBQNSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3C([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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